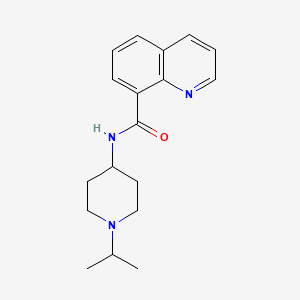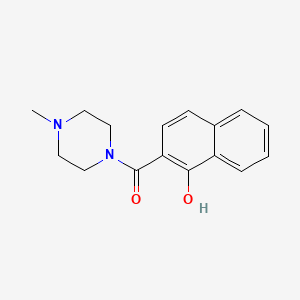
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PIPQA and has been shown to have a variety of interesting properties that make it useful for a range of different applications. In
作用机制
The mechanism of action for PIPQA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, PIPQA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects on the body.
Biochemical and Physiological Effects:
PIPQA has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, PIPQA has also been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases. Additionally, PIPQA has been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of PIPQA is its excellent fluorescent properties, which make it ideal for use in imaging studies. Additionally, PIPQA has been shown to have a range of potential applications in the development of new drugs. However, one of the limitations of PIPQA is its relatively low yield in the synthesis process, which can make it difficult to produce in large quantities.
未来方向
There are a number of future directions for research on PIPQA. One promising area of research involves the development of new drugs based on the structure of PIPQA. Additionally, further research is needed to fully understand the mechanism of action of PIPQA and its potential applications in the treatment of various diseases. Finally, there is a need for research into improving the synthesis method for PIPQA, in order to increase its yield and make it more accessible for scientific research.
合成方法
The synthesis method for PIPQA is a complex process that involves several steps. The first step involves the reaction of 4-piperidone with 2-bromo-1-propanol to form 1-(4-hydroxybutyl)piperidin-4-one. This intermediate is then reacted with 8-chloroquinoline to form the final product, N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide. The overall yield of this process is typically around 20-30%.
科学研究应用
PIPQA has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for imaging biological systems. PIPQA has been shown to have excellent fluorescent properties, making it ideal for use in imaging studies. Additionally, PIPQA has been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)21-11-8-15(9-12-21)20-18(22)16-7-3-5-14-6-4-10-19-17(14)16/h3-7,10,13,15H,8-9,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCXTFJRNNJCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)








![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)